REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[N:11]2[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]2)[CH:4]=[CH:3][CH:2]=1.O=S(Cl)[Cl:26]>CO>[ClH:26].[N:11]1([C:9]2[CH:8]=[CH:7][CH:6]=[C:5]3[C:10]=2[N:1]=[CH:2][CH:3]=[CH:4]3)[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1 |f:3.4|
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was refluxed for 1 day
|
Duration
|
1 d
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
EtOAc (50 ml) was added to the residue
|
Type
|
CUSTOM
|
Details
|
to produce light yellow solid
|
Type
|
FILTRATION
|
Details
|
The title compound was collected by filtration (1.7 g, 89%) as light yellow solid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
Cl.N1(CCNCC1)C=1C=CC=C2C=CC=NC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |